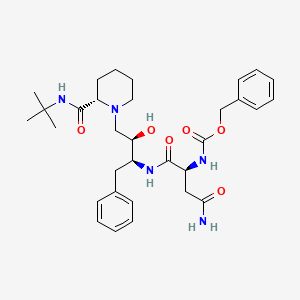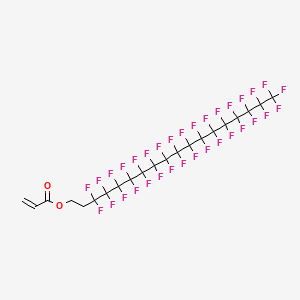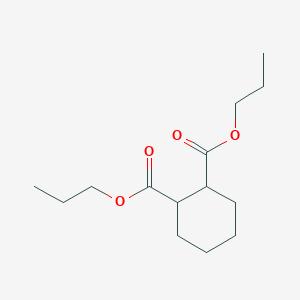
Dipropyl cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the family of cyclohexane dicarboxylates. This compound is characterized by its cyclohexane ring structure with two carboxylate groups attached at the 1 and 2 positions, and each carboxylate group is esterified with a propyl group. It is used primarily as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process. The reaction can be represented as follows:
Cyclohexane-1,2-dicarboxylic acid+2PropanolAcid CatalystDipropyl cyclohexane-1,2-dicarboxylate+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also be employed to remove water from the reaction mixture, driving the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield cyclohexane-1,2-dicarboxylic acid and propanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and propanol.
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Applications De Recherche Scientifique
Dipropyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in the context of its use as a plasticizer.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants.
Mécanisme D'action
The primary mechanism of action of dipropyl cyclohexane-1,2-dicarboxylate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have a specific biological target but rather exerts its effects through physical interactions with polymer matrices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
- Diethylhexyl phthalate (DEHP)
- Diisononyl phthalate (DINP)
Uniqueness
Dipropyl cyclohexane-1,2-dicarboxylate is unique in its specific ester groups, which confer distinct physical and chemical properties compared to other plasticizers. For example, it may offer different levels of flexibility, durability, and compatibility with various polymers. Unlike phthalate-based plasticizers, cyclohexane dicarboxylates are often considered to have lower toxicity and environmental impact.
Propriétés
Numéro CAS |
65646-25-5 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
dipropyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
AGEFUZCBLJQXIA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1CCCCC1C(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


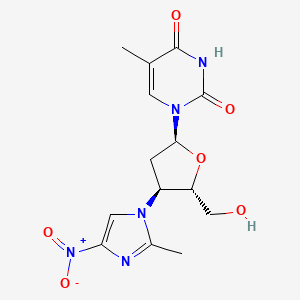
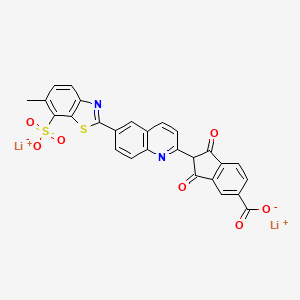
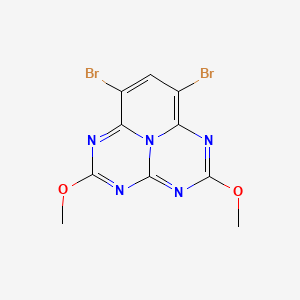
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
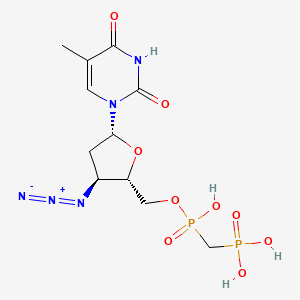
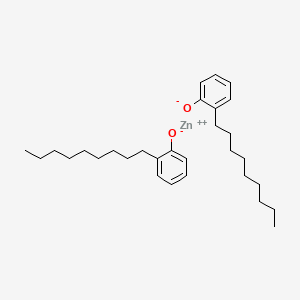
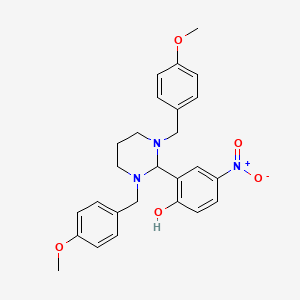
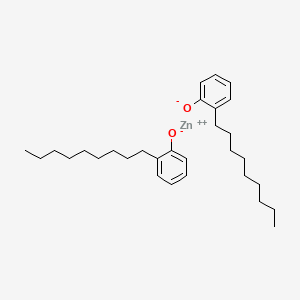
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
